Cas no 103441-37-8 (Benzene, 1,4-dimethoxy-2-(methoxymethyl)-)
103441-37-8 structure
Product Name:Benzene, 1,4-dimethoxy-2-(methoxymethyl)-
CAS No:103441-37-8
MF:C10H14O3
MW:182.216363430023
CID:1137407
PubChem ID:5314187
Update Time:2025-04-20
Benzene, 1,4-dimethoxy-2-(methoxymethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,4-dimethoxy-2-(methoxymethyl)-
- 1,4-dimethoxy-2-(methoxymethyl)benzene
- SCHEMBL12016015
- ghl.PD_Mitscher_leg0.205
- 103441-37-8
- DTXSID40415634
-
- Inchi: 1S/C10H14O3/c1-11-7-8-6-9(12-2)4-5-10(8)13-3/h4-6H,7H2,1-3H3
- InChI Key: BLXSVSMHJMOYMZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1COC)OC
Computed Properties
- Exact Mass: 182.09432
- Monoisotopic Mass: 182.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69
Benzene, 1,4-dimethoxy-2-(methoxymethyl)- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
103441-37-8 (Benzene, 1,4-dimethoxy-2-(methoxymethyl)-) Related Products
- 351002-98-7(Benzenemethanol,2,5-diethoxy-)
- 875664-51-0(2,6-Dimethoxy-4-methylbenzyl Alcohol)
- 3381-87-1(2-Benzyloxybenzyl alcohol)
- 612-16-8(2-Methoxybenzyl alcohol)
- 71672-75-8(2-Ethoxybenzyl alcohol)
- 15471-26-8(1,3-Benzenedimethanol,4-methoxy-)
- 33524-31-1(2,5-Dimethoxybenzyl Alcohol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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